molecular formula C8H6N4 B13907758 6-Amino-1H-indazole-3-carbonitrile

6-Amino-1H-indazole-3-carbonitrile

Cat. No.: B13907758
M. Wt: 158.16 g/mol
InChI Key: ZVLDCQRHVMPSNI-UHFFFAOYSA-N
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Description

6-Amino-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an amino group at the 6th position and a carbonitrile group at the 3rd position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoaniline with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Amino-1H-indazole-3-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

  • 1H-Indazole-3-carbaldehyde
  • 1H-Indazole-3-carboxylic acid
  • 6-Bromo-1H-indazole-3-carbonitrile

Comparison: 6-Amino-1H-indazole-3-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the indazole ring.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

6-amino-1H-indazole-3-carbonitrile

InChI

InChI=1S/C8H6N4/c9-4-8-6-2-1-5(10)3-7(6)11-12-8/h1-3H,10H2,(H,11,12)

InChI Key

ZVLDCQRHVMPSNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NN=C2C#N

Origin of Product

United States

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